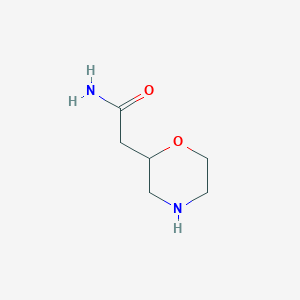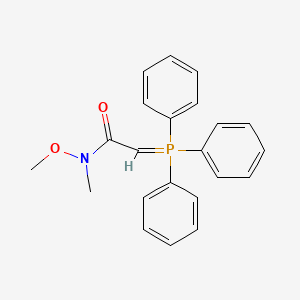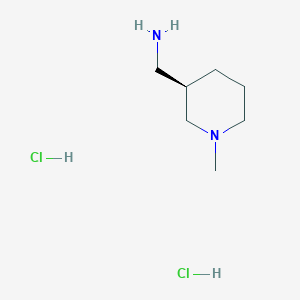![molecular formula C16H26N4O B2839898 [1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol CAS No. 2380041-94-9](/img/structure/B2839898.png)
[1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a novel chemical entity that has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of [1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol is not fully understood. However, it is believed to act as a partial agonist at the dopamine D3 receptor and as a sigma-1 receptor agonist. These actions may contribute to its potential therapeutic effects in psychiatric and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in certain brain regions, such as the prefrontal cortex and the nucleus accumbens. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol in lab experiments is its high selectivity for certain receptors in the brain. This makes it a useful tool for studying the function of these receptors and their potential role in various disorders. However, one of the limitations is its relatively low potency compared to other compounds that target the same receptors.
Direcciones Futuras
There are several future directions for the research of [1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol. One direction is the development of more potent analogs that can be used as potential drugs for the treatment of psychiatric and neurological disorders. Another direction is the study of its potential effects on other receptors in the brain and its potential therapeutic effects in other disorders. Additionally, the use of this compound in combination with other compounds may also be explored for its potential synergistic effects.
Métodos De Síntesis
The synthesis of [1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 5-ethylpyrimidine-2-carbaldehyde, which is then reacted with piperidine to form 1-(5-ethylpyrimidin-2-yl)piperidine. This compound is then reacted with pyrrolidine to form this compound. The final product is purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
[1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol has been studied for its potential applications in various scientific research fields, such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for certain receptors in the brain, such as the dopamine D3 receptor and the sigma-1 receptor. This makes it a potential candidate for the development of drugs for the treatment of psychiatric and neurological disorders, such as schizophrenia and depression.
Propiedades
IUPAC Name |
[1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-2-13-10-17-16(18-11-13)19-8-5-14(6-9-19)20-7-3-4-15(20)12-21/h10-11,14-15,21H,2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFINISKFDPSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)N3CCCC3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B2839815.png)
![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2839817.png)


![2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B2839821.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2839826.png)
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2839827.png)
![1-(3,4-dimethylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2839830.png)

![6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2839833.png)
![Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2839836.png)